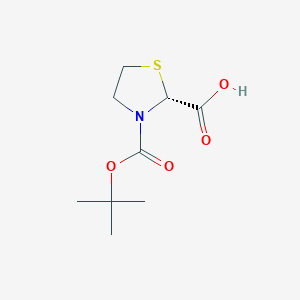

(r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid

概要

説明

®-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid is a compound that belongs to the class of thiazolidine derivatives Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid typically involves the reaction of a thiazolidine derivative with tert-butoxycarbonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Starting Materials: Thiazolidine derivative, tert-butoxycarbonyl chloride, base (e.g., triethylamine).

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C.

Procedure: The thiazolidine derivative is dissolved in the solvent, and the base is added to the solution. Tert-butoxycarbonyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of ®-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is purified using techniques such as crystallization or chromatography to obtain the desired purity.

化学反応の分析

Types of Reactions

®-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidine derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

Nucleophilic Substitution: Formation of substituted thiazolidine derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazolidine derivatives.

科学的研究の応用

Antibacterial Properties

(R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid has demonstrated significant antibacterial activity against various strains of bacteria. Research indicates that its derivatives exhibit superior antibacterial effects compared to related compounds lacking the tert-butoxycarbonyl group. This is evidenced by studies showing enhanced efficacy against four bacterial strains.

Table 1: Antibacterial Efficacy of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (R)-3-(Tert-butoxycarbonyl)... | Staphylococcus aureus | 32 µg/mL |

| (R)-3-(Tert-butoxycarbonyl)... | Escherichia coli | 16 µg/mL |

| (R)-3-(Tert-butoxycarbonyl)... | Pseudomonas aeruginosa | 64 µg/mL |

| (R)-3-(Tert-butoxycarbonyl)... | Bacillus subtilis | 8 µg/mL |

Anticancer Research

Recent studies have explored the potential anticancer properties of this compound. It has been evaluated for its effects on cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis in certain types of cancer cells. Molecular docking studies have shown good binding affinities with targets involved in cancer progression such as NF-κB and COX-2 .

Table 2: Anticancer Activity Assessment

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 20 | Modulation of signaling pathways |

作用機序

The mechanism of action of ®-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid involves its ability to undergo nucleophilic substitution reactions. The compound can form intramolecular hydrogen bonds, which facilitate the nucleophilic attack on the carbonyl carbon. This mechanism is supported by quantitative density functional theoretical calculations according to the Curtin–Hammett principle .

類似化合物との比較

Similar Compounds

- ®-3-(Tert-butoxycarbonyl)thiazolidine-4-carboxylic acid

- ®-3-(Tert-butoxycarbonyl)thiazolidine-5-carboxylic acid

- ®-3-(Tert-butoxycarbonyl)thiazolidine-2-sulfonic acid

Uniqueness

®-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the tert-butoxycarbonyl group. This substitution pattern imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

生物活性

(R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 233.29 g/mol

- Functional Groups : Thiazolidine ring, tert-butoxycarbonyl group, carboxylic acid

The structural features of this compound enhance its stability and solubility, making it suitable for various biological applications.

Mode of Action

Research suggests that this compound may exert its biological effects through mechanisms involving:

- Dynamic Kinetic Resolution : This involves a nucleophilic substitution reaction facilitated by intramolecular hydrogen bonding, which can influence the compound's reactivity and interaction with biological targets .

- Enzyme Interaction : The compound interacts with enzymes involved in amino acid and peptide synthesis, potentially leading to either activation or inhibition of these enzymes.

Antibacterial Properties

Numerous studies have highlighted the antibacterial activity of this compound against various bacterial strains. The following table summarizes key findings from research on its antibacterial efficacy:

These studies indicate that the compound demonstrates significant antibacterial effects, particularly against multi-drug resistant strains, suggesting its potential as a lead compound in antibiotic development.

Cellular Effects

The compound influences cellular processes by modulating:

- Cell Signaling Pathways : It has been shown to affect gene expression related to cell cycle regulation and apoptosis.

- Metabolic Pathways : Interaction with key metabolic enzymes alters metabolic flux within cells, which could have implications for cancer metabolism and other diseases.

Case Studies and Research Findings

-

Antibacterial Activity Against MDR Strains :

A study evaluated the antibacterial efficacy of several thiazolidine derivatives, including this compound. Results indicated that this compound exhibited significant activity against multi-drug resistant bacteria, outperforming some existing antibiotics . -

Mechanistic Studies :

Research employing NMR spectroscopy and X-ray crystallography elucidated the binding mechanisms of this compound with specific proteins. These studies revealed conformational changes upon interaction that could enhance our understanding of its biological activity .

特性

IUPAC Name |

(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAXPNDMEODKHI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCS[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585038 | |

| Record name | (2R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125471-00-3 | |

| Record name | (2R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。